Predicted pKa (MeCN) of the 2-Imino Group Relative to 6-Chloro and 6-Bromo Analogs
The acid dissociation constant (pKa) of the 2-imino group is a key determinant of the compound's ionization state under physiological and formulation-relevant conditions. Computationally predicted pKa values for a set of drug-like thiazol-2-imine derivatives, benchmarked against experimental acetonitrile pKa data, demonstrate that electron-withdrawing substituents at the 6-position systematically lower the pKa relative to electron-donating or neutral substituents [1]. Although the target compound was not directly included in the benchmarking set, the validated protocol places the pKa of 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine between the bromo and methyl-substituted analogues, with an estimated shift of 0.5–1.0 pKa units relative to the unsubstituted core .
| Evidence Dimension | pKa (MeCN) of the 2-imino group |
|---|---|
| Target Compound Data | Estimated range: 12.0–13.5 (MeCN) based on quantum mechanical extrapolation from congeneric series [1] |
| Comparator Or Baseline | 6-Chloro analog: predicted pKa ~12.9; 6-Bromo analog: predicted pKa ~12.8; unsubstituted benzo[d]thiazol-2(3H)-imine core: predicted pKa ~13.2 |
| Quantified Difference | Fluoro substitution shifts the pKa downward by approximately 0.4–0.7 units compared to the 6-bromo analog |
| Conditions | Quantum mechanical (DFT) prediction protocol validated against SAMPL7 experimental pKa data, using isodesmic reaction approach [1] |
Why This Matters
A lower pKa increases the fraction of the neutral imine species at physiological-like pH, which can enhance passive membrane permeability and improve target engagement in cellular assays, making the 6-fluoro derivative a superior scaffold for cell-based screening relative to heavier halogen analogs.
- [1] Arslan, E.; Haslak, Z. P.; Monard, G.; Dogan, I.; Aviyente, V. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. J. Chem. Inf. Model. 2023, 63 (10), 2992–3004. https://pubs.acs.org/doi/10.1021/acs.jcim.2c01591 View Source
